molecular formula C10H17ClN4O B2614192 (5S,6S)-5-Amino-1-methyl-6-(3-methylimidazol-4-yl)piperidin-2-one;hydrochloride CAS No. 1909286-79-8

(5S,6S)-5-Amino-1-methyl-6-(3-methylimidazol-4-yl)piperidin-2-one;hydrochloride

Cat. No. B2614192
CAS RN: 1909286-79-8
M. Wt: 244.72
InChI Key: JLFUJYCPZZWLQN-YUWZRIFDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5S,6S)-5-Amino-1-methyl-6-(3-methylimidazol-4-yl)piperidin-2-one;hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

1. Role in Synthesis of Serotonin Receptor Antagonists

Benzimidazole derivatives, including compounds structurally related to (5S,6S)-5-amino-1-methyl-6-(3-methylimidazol-4-yl)piperidin-2-one hydrochloride, are explored for their role as 5-HT3 receptor antagonists. These compounds are significant due to their therapeutic applications, particularly in the fields of neuroscience and pharmacology. They exhibit binding affinity to 5-HT3 receptors, evaluated through in vitro and in vivo tests, demonstrating their potential in therapeutic interventions (Pascual et al., 2003).

2. Antagonistic Properties in Neuropeptide Y Y1 Receptor

Novel benzimidazoles, related to the chemical structure , have been investigated for their selective antagonistic properties on the neuropeptide Y Y1 receptor. This research is vital for developing anti-obesity drugs, highlighting the compound's potential in addressing obesity-related health issues (Zarrinmayeh et al., 1998).

3. Applications in Fluorescent DNA Probes

Compounds structurally similar to (5S,6S)-5-amino-1-methyl-6-(3-methylimidazol-4-yl)piperidin-2-one hydrochloride have been synthesized and studied for their potential as fluorescent probes for DNA detection. This application is crucial for molecular biology and genetic research, as these compounds exhibit enhanced fluorescence emission intensity when bound to DNA, indicating their utility in molecular diagnostics (Perin et al., 2011).

4. Exploration in Anti-Cancer Drug Development

Research into benzimidazole derivatives, closely related to the compound in focus, has shown potential in the development of anti-cancer drugs. These compounds have been evaluated for their ability to inhibit various types of cancer cells, suggesting their significance in oncological research and therapy (Nowicka et al., 2015).

5. Implications in Antiviral Research

Studies have shown that compounds similar to (5S,6S)-5-amino-1-methyl-6-(3-methylimidazol-4-yl)piperidin-2-one hydrochloride possess antiviral properties. This is particularly relevant in the context of respiratory syncytial virus (RSV) infection, where these compounds have demonstrated significant protective effects against pulmonary infection (Wyde et al., 2003).

properties

IUPAC Name

(5S,6S)-5-amino-1-methyl-6-(3-methylimidazol-4-yl)piperidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O.ClH/c1-13-6-12-5-8(13)10-7(11)3-4-9(15)14(10)2;/h5-7,10H,3-4,11H2,1-2H3;1H/t7-,10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFUJYCPZZWLQN-YUWZRIFDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2C(CCC(=O)N2C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC=C1[C@@H]2[C@H](CCC(=O)N2C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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